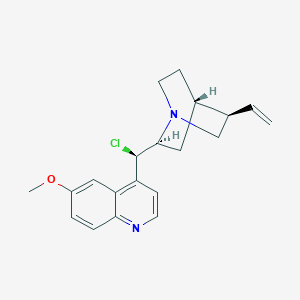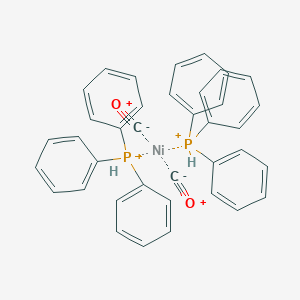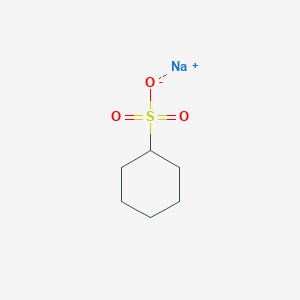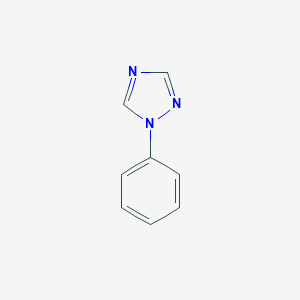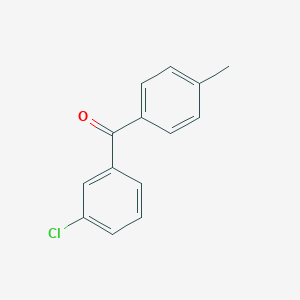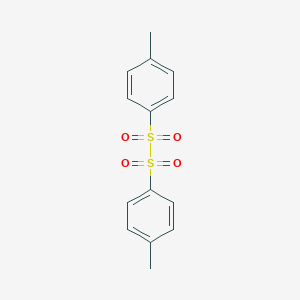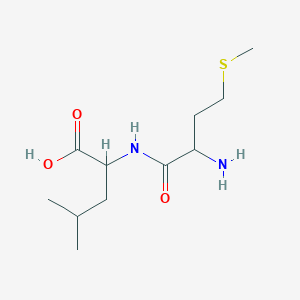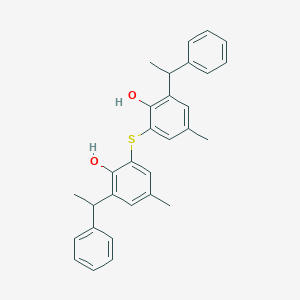
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol), also known as Bis(4-methyl-6-(2-phenylethyl)phenol) sulfide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) is not fully understood. However, it has been suggested that its antioxidant properties may be responsible for its beneficial effects. It has been found to scavenge free radicals and inhibit lipid peroxidation, which can lead to cell damage and death.
Biochemische Und Physiologische Effekte
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) has been found to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. It has also been found to inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) in lab experiments is its antioxidant properties, which can help protect cells from oxidative damage. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the study of 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol). One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential use in other areas such as food and cosmetic industries.
In conclusion, 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied. Further research is needed to fully understand its potential and to investigate its use in different fields.
Synthesemethoden
Several methods have been used to synthesize 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol). One of the most common methods is the reaction of 4-methyl-2-nitrophenol with 2-phenylethyl bromide in the presence of sodium hydride to obtain 4-methyl-6-(2-phenylethyl)phenol. This compound is then reacted with sulfur to produce 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol).
Wissenschaftliche Forschungsanwendungen
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) has been extensively studied for its potential applications in various fields. In the medical field, it has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
13314-00-6 |
|---|---|
Produktname |
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) |
Molekularformel |
C30H30O2S |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
2-[2-hydroxy-5-methyl-3-(1-phenylethyl)phenyl]sulfanyl-4-methyl-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O2S/c1-19-15-25(21(3)23-11-7-5-8-12-23)29(31)27(17-19)33-28-18-20(2)16-26(30(28)32)22(4)24-13-9-6-10-14-24/h5-18,21-22,31-32H,1-4H3 |
InChI-Schlüssel |
NKDGTVOAKIWRHV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)C3=CC=CC=C3)C)O)C(C)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)C3=CC=CC=C3)C)O)C(C)C4=CC=CC=C4 |
Synonyme |
2,2'-thiobis-(4-methyl-6-alpha-phenylethylphenol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



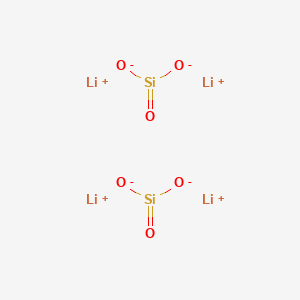

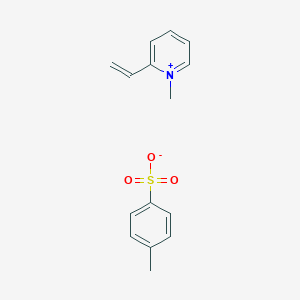
![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)
